dTDP-3-amino-3,6-dideoxy-alpha-D-glucose
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Overview
Description
DTDP-3-amino-3,6-dideoxy-alpha-D-glucose is a dTDP-sugar having 3-amino-3,6-dideoxy-alpha-D-glucose as the sugar component. It derives from a dTDP-D-glucose. It is a conjugate acid of a dTDP-3-azaniumyl-3,6-dideoxy-alpha-D-glucose(1-).
Scientific Research Applications
Enzymatic Synthesis and Structural Analysis
- Enzymatic Roles and Structural Analysis: dTDP-3-amino-3,6-dideoxy-alpha-D-glucose is an unusual dideoxy sugar found in the O-antigens of various bacteria. It is part of a biosynthetic pathway involving enzymes like QdtC, a CoA-dependent N-acetyltransferase, and QdtB, a PLP-dependent aminotransferase. QdtC catalyzes the acetylation of the sugar amino group, and QdtB plays a role in the production of dTDP-Quip3NAc, as demonstrated through crystallographic studies (Thoden, Cook, Schäffer, Messner, & Holden, 2009); (Thoden, Schäffer, Messner, & Holden, 2009).
Biosynthetic Pathway Elucidation
- Biosynthesis in Bacteria: The biosynthesis of dTDP-alpha-D-Quip3NAc (dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose) in organisms like Thermoanaerobacterium thermosaccharolyticum involves multiple enzymes. These include transferase, dehydratase, isomerase, transaminase, and transacetylase, with the process revealing parallels to the biosynthesis of dTDP-alpha-D-Fucp3NAc in other bacteria. This pathway is crucial for the production of nucleotide-activated sugars found in bacterial cell surface layers and antibiotics (Pföstl, Zayni, Hofinger, Kosma, Schäffer, & Messner, 2008).
Application in Biochemical Engineering
- Engineering E. coli for Glycoside Synthesis: Escherichia coli has been engineered to produce dTDP-sugars like dTDP-4-amino 4,6-dideoxy-D-galactose and dTDP-3-amino 3,6-dideoxy-D-galactose, which are then used to conjugate with flavonoids. This modification allows the synthesis of novel compounds with potential biological activities, demonstrating the application in the production of unnatural compounds for pharmaceutical uses (Pandey, Parajuli, Chu, Darsandhari, & Sohng, 2015).
Structural Insights and Mechanistic Studies
- Structural and Functional Characterization: Studies have been conducted on enzymes like WlaRD from Campylobacter jejuni and QdtF from Providencia alcalifaciens, which are involved in the biosynthesis of sugars like dTDP-Qui3NFo. These studies provide insights into enzyme mechanisms, substrate specificity, and the roles of various amino acid residues in enzymatic reactions, contributing to our understanding of bacterial virulence and potential targets for antibiotics (Thoden, Goneau, Gilbert, & Holden, 2013); (Woodford, Thoden, & Holden, 2015).
properties
Product Name |
dTDP-3-amino-3,6-dideoxy-alpha-D-glucose |
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Molecular Formula |
C16H27N3O14P2 |
Molecular Weight |
547.34 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)11(17)12(21)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12-,13-,15-/m1/s1 |
InChI Key |
KVYJLJOGNUNRJK-HALQBZCBSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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